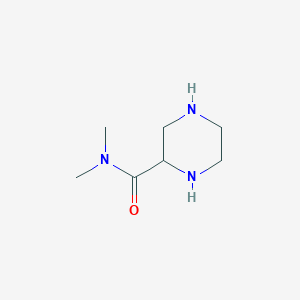

N,N-dimethylpiperazine-2-carboxamide

Description

N,N-Dimethylpiperazine-2-carboxamide is a piperazine derivative featuring a carboxamide group at the 2-position and two methyl groups on the adjacent nitrogen atom. Its molecular formula is C₇H₁₅N₃O, with a SMILES notation of CN(C)C(=O)C1CNCCN1 and an InChIKey of MVWYSRAIAUAMJL-UHFFFAOYSA-N . The compound exhibits a chair conformation in its radical cation form, as demonstrated by resonance Raman spectroscopy and density functional theory (DFT) studies, which highlight significant charge delocalization across the piperazine ring .

Structurally, the molecule’s carboxamide group at the 2-position distinguishes it from positional isomers (e.g., 1-carboxamide derivatives) and other substituted piperazines. Its synthesis and electronic properties have been explored in coordination chemistry, such as in the molybdenum complex (Me₂Pipdt)Mo(CO)₄, where the ligand (Me₂Pipdt = N,N'-dimethylpiperazine-2,3-dithione) demonstrates dithione character .

Properties

IUPAC Name |

N,N-dimethylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWYSRAIAUAMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dimethylpiperazine-2-carboxamide involves several steps. One common method includes the reaction of piperazine with dimethylamine in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

N,N-dimethylpiperazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylpiperazine-2-carboxylic acid, while reduction could produce N,N-dimethylpiperazine .

Scientific Research Applications

N,N-dimethylpiperazine-2-carboxamide is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in the study of enzyme interactions and protein folding . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs . Additionally, it finds applications in the industry as a precursor for the production of various chemicals .

Mechanism of Action

The mechanism of action of N,N-dimethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways . It is known to bind to certain enzymes, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers: 1-Carboxamide vs. 2-Carboxamide

The position of the carboxamide group significantly impacts molecular geometry and electronic properties. For example, N,N-dimethylpiperazine-1-carboxamide (SMILES: O=C(N(C)C)N1CCNCC1) is a positional isomer with the carboxamide at the 1-position.

Table 1: Structural Comparison of Piperazine Carboxamide Isomers

Substituted Piperazine-1-Carboxamides

Substituents on the piperazine ring or aryl groups modulate physicochemical and biological properties. For instance:

- A2–A6 Derivatives: Fluorine and chlorine substituents on the phenyl ring of N-(aryl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) result in melting points ranging from 189.5°C to 199.6°C and yields of 45–57%.

- N,N-Dimethyl-2-piperazin-1-yl-acetamide : This analogue replaces the carboxamide with an acetamide group linked via a methylene bridge. Such modifications may enhance solubility or alter binding kinetics .

Table 2: Comparison of Substituted Piperazine Carboxamides

Ethyl- and Methyl-Substituted Analogues

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide (C₉H₁₉N₃O) introduces an ethyl group and a 4-methyl substituent, increasing steric bulk compared to the parent compound. Such substitutions can influence receptor binding selectivity, as seen in dopamine D2/D3 receptor ligands .

Biological Activity

N,N-Dimethylpiperazine-2-carboxamide, also known as this compound dihydrochloride, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₈Cl₂N₃O and a molecular weight of approximately 230.14 g/mol. The compound features a piperazine ring, which contributes to its solubility and reactivity, particularly in aqueous environments due to its dihydrochloride salt form.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Properties : Studies have shown that piperazine derivatives, including this compound, possess antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. It appears to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). It may exhibit anxiolytic and antidepressant-like effects by modulating neurotransmitter systems such as serotonin and dopamine.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, which may mediate its effects on mood and anxiety disorders. For instance, it has been shown to bind to serotonin receptors, potentially enhancing serotonergic signaling.

- Enzyme Modulation : this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities. The exact enzymes targeted remain an area of ongoing research.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

- CNS Effects : In a rodent model of anxiety, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential therapeutic applications for anxiety disorders.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | C₇H₁₈Cl₂N₃O | Antimicrobial, Anticancer | Effective against various pathogens; induces apoptosis in cancer cells |

| 4-Acetyl-N,N-dimethylpiperazine-2-carboxamide | C₉H₁₈Cl₂N₄O | Anticancer | Inhibits cancer cell proliferation; potential for drug development |

| 1-Acetyl-N,N-dimethylpiperazine-2-carboxamide | C₇H₁₈Cl₂N₃O | Antimicrobial | Broad-spectrum activity against bacteria and fungi |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.